molecular formula C12H22N2O3 B1404542 (7R,8aS)-tert-Butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate CAS No. 1204603-42-8

(7R,8aS)-tert-Butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Cat. No.: B1404542
CAS No.: 1204603-42-8
M. Wt: 242.31 g/mol
InChI Key: SZLUJRHLIZAWGS-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(7R,8aS)-tert-Butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate” is a chemical compound with the CAS number 1204603-42-8 . It has a molecular weight of 242.31 and a molecular formula of C12H22N2O3 . This compound is used for research purposes .

Scientific Research Applications

Pyrazine Derivatives in Scientific Research

Pyrazine derivatives are an important class of heterocyclic compounds known for their diverse pharmacological properties. These compounds can carry substituents at one or more of their ring carbon atoms, which significantly impacts their biological activities. Research on pyrazine derivatives has shown their effectiveness in various pharmacological effects, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer for different types, antidiabetic, treatment for arteriosclerosis, and antiviral activities. The significance of pyrazine derivatives in drug discovery and therapeutic applications cannot be overstated, suggesting potential research avenues for related compounds like "(7R,8aS)-tert-Butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate" in similar pharmacological areas (Ferreira & Kaiser, 2012).

Emerging Techniques in Pyrazine Synthesis

In the context of food science, pyrazines contribute to baking, roasted, and nutty flavors, where the Maillard reaction (MR) plays a critical role in synthesizing pyrazines. Understanding the control strategies of pyrazine generation from the MR, including the use of new reactants and the modification of reaction conditions, can provide insights into synthesizing pyrazine derivatives for various applications, including potentially enhancing the properties of specific pyrazine-based compounds for scientific research (Yu et al., 2021).

Pyrazine and Phenazine in Drug Discovery

The exploration of pyrazine and phenazine derivatives showcases their significant therapeutic potential, highlighting the diverse biological activities that make them valuable in the treatment of diseases. This includes the use in innovative total synthesis approaches, synthetic methodologies, drug discovery efforts, and medicinal chemistry programs. The unique reactivity profiles of these heterocycles offer promise in medicine, suggesting that specialized compounds like "this compound" could also find relevance in drug discovery or as platforms for the synthesis of new therapeutic agents (Huigens et al., 2022).

Properties

IUPAC Name

tert-butyl (7R,8aS)-7-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-5-4-13-8-10(15)6-9(13)7-14/h9-10,15H,4-8H2,1-3H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLUJRHLIZAWGS-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(CC2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN2C[C@@H](C[C@H]2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7R,8aS)-tert-Butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
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(7R,8aS)-tert-Butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Reactant of Route 3
(7R,8aS)-tert-Butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
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(7R,8aS)-tert-Butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Reactant of Route 5
(7R,8aS)-tert-Butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Reactant of Route 6
(7R,8aS)-tert-Butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

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